molecular formula C28H36O4 B14283835 Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate CAS No. 138329-39-2

Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate

Cat. No.: B14283835
CAS No.: 138329-39-2
M. Wt: 436.6 g/mol
InChI Key: XRNNHPNWCSLNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate: is an organic compound with a complex structure that includes a tert-butyl group, a benzoate ester, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the cyclohexyl group and the tert-butyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can be used to modify the ester group, potentially converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate involves its interaction with specific molecular targets. The ester and benzoate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclohexyl group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

  • Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate
  • This compound
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the tert-butyl group provides steric hindrance, while the benzoate ester and cyclohexyl group offer unique reactivity patterns. This combination makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

138329-39-2

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate

InChI

InChI=1S/C28H36O4/c1-26(2,3)31-24(29)20-10-14-22(15-11-20)28(18-8-7-9-19-28)23-16-12-21(13-17-23)25(30)32-27(4,5)6/h10-17H,7-9,18-19H2,1-6H3

InChI Key

XRNNHPNWCSLNBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.